2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-methoxyphenylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that it may affect the NLRP3 inflammasome pathway.
Result of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that it may have anti-inflammatory effects.
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) coupling reaction, which may be involved in the compound’s synthesis, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its pharmacological properties.
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: The chlorine substituent can alter the compound’s reactivity and biological activity.
Uniqueness
The presence of the 4-methoxyphenylsulfonyl group in 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole provides unique electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-6-8-16(9-7-15)26(23,24)22-12-10-14(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHFEHQKKVJJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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